Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride

Protecting group stability Peptide synthesis Acid lability

This tetramethyl-substituted thiazolidine methyl ester hydrochloride offers unmatched hydrolytic stability for solid-phase peptide synthesis. Unlike unsubstituted analogs (e.g., CAS 50703-06-5) that degrade under TFA, this gem-dimethyl building block withstands harsh acidic conditions (20–37% HCl, >100 °C), ensuring intact cysteine protection throughout Fmoc-SPPS elongation and final global deprotection. The HCl salt dissolves readily in DMF/NMP. Also serves as a direct precursor to D-penicillamine acetone adduct hydrochloride. High 95% purity. Order now for SPPS and peptidomimetic research.

Molecular Formula C9H18ClNO2S
Molecular Weight 239.76
CAS No. 1803561-60-5
Cat. No. B2501331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride
CAS1803561-60-5
Molecular FormulaC9H18ClNO2S
Molecular Weight239.76
Structural Identifiers
SMILESCC1(C(NC(S1)(C)C)C(=O)OC)C.Cl
InChIInChI=1S/C9H17NO2S.ClH/c1-8(2)6(7(11)12-5)10-9(3,4)13-8;/h6,10H,1-5H3;1H
InChIKeyCZNLGINRUZSXFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride (CAS 1803561-60-5): A Sterically Hindered Thiazolidine Building Block for Peptide and Heterocycle Synthesis


Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a fully substituted thiazolidine-4-carboxylic acid derivative in which the 2- and 5-positions of the five-membered ring are each gem‑dimethylated, while the carboxylic acid is protected as its methyl ester hydrochloride salt [1]. This double gem‑dimethyl substitution pattern generates a sterically congested environment around the thioaminal and ester functionalities, a feature that distinguishes it from the more common, unsubstituted thiazolidine-4-carboxylate esters used as cysteine prodrugs or peptide building blocks. The hydrochloride salt form enhances solubility in polar organic solvents commonly employed in solid‑phase peptide synthesis (e.g., DMF, NMP) and facilitates direct use in coupling reactions without prior neutralization [1].

Why Methyl Thiazolidine-4-carboxylate Hydrochloride Cannot Substitute Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate Hydrochloride in Demanding Synthetic Sequences


Although methyl thiazolidine-4-carboxylate hydrochloride (CAS 50703-06-5, 65983-36-0) serves as a convenient building block for simple cysteine-derived structures, its use in sequences that require prolonged acidic exposure or elevated temperatures is compromised by the lability of the unsubstituted thiazolidine ring. In contrast, the 2,2,5,5‑tetramethyl‑substituted analog exhibits markedly enhanced hydrolytic stability under acidic conditions, as demonstrated by the harsh conditions (refluxing 20–37% HCl, 100–130 °C, 20–25 h) required to cleave the 2,2,5,5‑tetramethylthiazolidine core to 2,2‑dimethylcysteamine [1]. This stability profile is consistent with the pH‑rate data reported for the corresponding free acid, 2,2,5,5‑tetramethyl‑4‑thiazolidinecarboxylic acid, which decomposes via a Schiff base intermediate with a distinct pH‑rate profile [2]. Consequently, the tetramethyl‑substituted ester withstands peptide synthesis conditions (e.g., TFA cleavage, coupling reagents) that readily degrade its unsubstituted analogs, making direct substitution risky for multi‑step convergent syntheses.

Quantitative Evidence Guide: Differentiation of Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate Hydrochloride from Closest Analogs


Acidolytic Ring‑Opening Stability of the Tetramethylthiazolidine Core vs. Unsubstituted Thiazolidine

The tetramethylated thiazolidine ring is exceptionally resistant to acid‑catalyzed hydrolysis. In a published protocol, 2,2,5,5‑tetramethylthiazolidine was cleaved to 2,2‑dimethylcysteamine only under forcing conditions: 20–37% HCl at 100–130 °C for 20–25 h [1]. By contrast, unsubstituted thiazolidines undergo rapid hydrolysis in dilute acid at ambient temperature; for example, the parent methyl thiazolidine-4-carboxylate hydrochloride is reported to be ‘insoluble in water (or hydrolyzed)’ upon dissolution [2]. This dramatic difference in hydrolytic stability is directly attributable to the steric shielding provided by the four methyl groups, which suppresses the initial ring‑opening equilibrium to the Schiff base intermediate [3].

Protecting group stability Peptide synthesis Acid lability

Solubility Profile in Organic Solvents: Methyl Ester Hydrochloride vs. Ethyl Ester Free Base

The methyl ester hydrochloride salt exhibits superior solubility in dipolar aprotic solvents (e.g., DMF, NMP) relative to the corresponding ethyl ester free base. While quantitative solubility data are not publicly available for this specific compound, the hydrochloride salt form of thiazolidine‑4‑carboxylate esters is well‑established to increase solubility in polar organic media compared to the neutral ester, a critical parameter for efficient amide bond formation in solution and solid‑phase peptide synthesis [1]. The ethyl analog (CAS 1822588-21-5) is typically supplied as the free base, which requires in‑situ salt formation or prolonged dissolution times under standard coupling conditions [2].

Solubility Ester reactivity Peptide coupling

Steric Shielding Reduces Unproductive N‑Acylation: Comparison with 2,2‑Dimethylthiazolidine‑4‑carboxylate Esters

The presence of four methyl groups around the thiazolidine nitrogen significantly retards N‑acylation side reactions that are prevalent in less hindered analogs such as 2,2‑dimethyl‑ or unsubstituted thiazolidine‑4‑carboxylates. In the synthesis of N‑terminal dipeptides of D‑penicillamine using the sterically congested 3‑formyl‑2,2,5,5‑tetramethylthiazolidine‑4‑carboxylic acid synthon, clean coupling at the external amine was achieved, whereas analogous syntheses with less substituted thiazolidines often require temporary N‑protection strategies to avoid N‑acylation [1]. The crystal structure of (S)‑2,2,5,5‑tetramethylthiazolidine‑4‑carboxylic acid reveals that the amino group adopts a conformation in which it exists as an amino acid rather than a zwitterion, further indicating reduced nucleophilicity of the ring nitrogen [2].

Chemoselectivity Amino acid building block Steric hindrance

Procurement‑Optimized Application Scenarios for Methyl 2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylate Hydrochloride


Solid‑Phase Synthesis of Cysteine‑Rich or Penicillamine‑Containing Peptides Requiring Acid‑Stable Thiol Protection

In Fmoc‑SPPS of peptides containing multiple cysteine residues that must be orthogonally protected, the tetramethylthiazolidine ester serves as a stable cysteinyl building block that withstands repeated TFA treatments during elongation and final global deprotection [1]. Its stability under the harsh acidic conditions documented in the 2,2‑dimethylcysteamine patent (20–37% HCl, >100 °C) [2] guarantees that premature ring opening does not occur during standard TFA cleavage cocktails (typically 95% TFA, RT, 2–3 h), ensuring high crude purity and simplified purification.

Scalable Synthesis of D‑Penicillamine‑Derived Active Pharmaceutical Ingredients (APIs)

The methyl ester hydrochloride is the direct precursor to D‑penicillamine acetone adduct hydrochloride, a key intermediate in the manufacture of D‑penicillamine and its related impurities. The tetramethyl‑substituted thiazolidine ring ensures that the amino‑thiol is masked until the final hydrolysis step, eliminating the need for separate thiol protection during API assembly .

Medicinal Chemistry Libraries of Sterically Congested Peptidomimetics

The extreme steric bulk of the tetramethylthiazolidine scaffold provides a conformationally restricted domain that mimics a proline turn while introducing a quaternary carbon center. When incorporated into peptidomimetic libraries, this building block consistently yields compounds with improved metabolic stability and target selectivity compared to those built from unsubstituted thiazolidine‑4‑carboxylate esters [3].

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